N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor Antagonist screening

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 484019-17-2) provides a truly unexplored chemical space for medicinal chemistry programs. Its unique 4-chlorophenylamino-2-oxoethyl moiety is completely absent from published SAR series of ZAC antagonists, Hec1/Nek2 inhibitors, MAO inhibitors, or α-glucosidase inhibitors. With no peer-reviewed functional data, it is the ideal diversification building block for de novo library synthesis or as a structurally matched negative control once selectivity profiling is established. Researchers must generate target engagement, selectivity, and ADME data from scratch—making this compound a blank canvas for novel target discovery. Secure this orange solid, fully characterized by formula and weight, only from specialist suppliers for your exploratory studies.

Molecular Formula C18H14ClN3O2S
Molecular Weight 371.84
CAS No. 484019-17-2
Cat. No. B2950783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS484019-17-2
Molecular FormulaC18H14ClN3O2S
Molecular Weight371.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)
InChIKeyHUJHIXDLQNXCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 484019-17-2): Baseline Characteristics for Procurement Evaluation


N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 484019-17-2) is a synthetic small molecule belonging to the thiazole-benzamide class, with the molecular formula C18H14ClN3O2S and a molecular weight of 371.84 g/mol [1]. The compound is listed in the ECHA substance inventory and has been noted by specialist chemical suppliers for potential research applications, including reported inhibitory activity against P-388 leukemia in mice and in vitro/in vivo antineuroectodermal tumor activity when administered as a suspension in acetone-Tween 80 . However, no peer-reviewed research articles, patents, or validated bioactivity datasets specifically characterizing this compound were identified in PubMed, ChEMBL, or the patent literature as of the search date. All available information derives from vendor technical datasheets and regulatory inventories, and no head-to-head comparative studies against structural analogs have been published.

Why Thiazole-Benzamide Analogs Cannot Be Freely Interchanged: Structural Determinants of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide


Close structural analogs within the N-(thiazol-2-yl)-benzamide class exhibit profoundly divergent biological activities depending on subtle variations in substitution patterns. For example, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) acts as a selective Zinc-Activated Channel (ZAC) antagonist with IC50 values of 1–3 μM [1], while N-(4-(2,4-dimethyl-phenyl)-thiazol-2-yl)-benzamide (INH1) disrupts the Hec1/Nek2 mitotic pathway with GI50 values of 10–20 μM in breast cancer cell lines [2]. The target compound N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide possesses a unique combination of a 4-chlorophenylamino-2-oxoethyl substituent at the thiazole 4-position and an unsubstituted benzamide moiety at the 2-position. This substitution pattern is absent from the published structure-activity relationship (SAR) series of ZAC antagonists, Hec1/Nek2 inhibitors, MAO inhibitors, or α-glucosidase inhibitors. Without published comparative data, there is no basis to assume functional equivalence with any known analog. Researchers and procurement specialists must therefore treat this compound as pharmacologically uncharacterized relative to its documented in-class comparators.

Quantitative Differentiation Evidence for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 484019-17-2) Relative to Known Analogs


Absence of Published ZAC Antagonism Data Precludes Comparison with N-(Thiazol-2-yl)-benzamide ZAC Antagonists

No published functional assay data exist for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide at the Zinc-Activated Channel (ZAC). The closest characterized analogs in this class are N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, compound 5a) and compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester), which were identified through a library screen of 1,680 compounds and demonstrated ZAC antagonist IC50 values of 1–3 μM and 6.1 μM, respectively, in two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes [1]. The target compound was not included in this 61-analog SAR series, and its ZAC activity remains unknown. No direct head-to-head comparison can be made.

Zinc-Activated Channel (ZAC) Cys-loop receptor Antagonist screening

No Published Cell Proliferation Data Relative to INH1, the Prototypical Thiazolyl-Benzamide Hec1/Nek2 Inhibitor

No published cell proliferation or cytotoxicity data exist for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide in any cancer cell line. The structurally related compound INH1 (N-(4-(2,4-dimethyl-phenyl)-thiazol-2-yl)-benzamide) has demonstrated GI50 values of 10–21 μM in breast cancer cell lines (MCF-7, MDA-MB-231) and 10–20 μM in HeLa cells through disruption of Hec1/Nek2 complex formation [1]. INH1 directly binds Hec1 and reduces Nek2 protein levels at 25 μM [1]. The target compound differs in both the thiazole 4-substituent (4-chlorophenylamino-2-oxoethyl vs. 2,4-dimethyl-phenyl) and potentially in the benzamide linkage, which may affect target engagement. No comparative data are available to determine whether this compound shares INH1's mechanism or potency profile.

Hec1/Nek2 mitotic pathway Cancer cell proliferation GI50

Lack of Published Enzymatic Inhibition Data for LOX/LOXL2 Relative to Structurally Related LOXL2 Inhibitors

No published enzymatic inhibition data exist for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide against lysyl oxidase (LOX) or lysyl oxidase-like 2 (LOXL2). A structurally distinct but thiazole-containing benzamide compound (BDBM461421, disclosed in US10774069, US11072585, US11459309, and US11793797) has reported LOX IC50 values of 75.1 nM and LOXL2 IC50 values of 209–300 nM using Amplex Red fluorescence assays [1]. The target compound's 4-chlorophenylamino-2-oxoethyl substituent at the thiazole 4-position is structurally dissimilar from the substitution pattern in the patented LOXL2 inhibitor series, and its activity against any amine oxidase remains uncharacterized. No inference of LOX pathway activity can be drawn.

Lysyl oxidase LOXL2 Amine oxidase inhibition

Recommended Application Scenarios for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 484019-17-2) Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold Diversification of N-(Thiazol-2-yl)-benzamide Libraries

Given the complete absence of published target-specific functional data, the sole rational application for this compound lies in exploratory medicinal chemistry as a scaffold diversification building block. The 4-chlorophenylamino-2-oxoethyl substituent represents a substitution pattern not covered in the published N-(thiazol-2-yl)-benzamide SAR series for ZAC antagonism or Hec1/Nek2 inhibition [1]. This compound could serve as a starting point for de novo library synthesis and screening campaigns aiming to expand the chemical space of this pharmacophore class. However, researchers should anticipate that all target engagement, selectivity, and ADME characterization will need to be generated from scratch.

Reference Standard for Analytical Method Development in Thiazole-Benzamide Analysis

The compound is available from specialist chemical suppliers as an orange solid . Its well-defined molecular formula (C18H14ClN3O2S) and molecular weight (371.84 g/mol) make it potentially suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories analyzing thiazole-benzamide containing samples. However, certified purity and stability data must be obtained directly from the vendor before use in validated analytical procedures.

Negative Control Compound for Thiazole-Benzamide Target Engagement Studies

If future studies determine that N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide lacks activity at ZAC, Hec1/Nek2, LOX/LOXL2, or other characterized targets of the N-(thiazol-2-yl)-benzamide class, it may find utility as a structurally matched negative control compound in mechanistic studies. This scenario is contingent on the generation of primary selectivity profiling data, which currently does not exist in the public domain.

Quote Request

Request a Quote for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.